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This guide provides a comparative analysis of the cross-resistance profiles of ceftazidime-
avibactam (CZA), a combination of a third-generation cephalosporin and a diazabicyclooctane
B-lactamase inhibitor, with other key antimicrobial agents. The data presented here is focused
on Pseudomonas aeruginosa, a pathogen known for its intrinsic and acquired resistance
mechanisms. This document summarizes key quantitative data, details the experimental
protocols used to generate such data, and visualizes the underlying molecular pathways
involved in resistance.

Data Presentation: Cross-Resistance in
Pseudomonas aeruginosa

The following tables summarize the in vitro activity of ceftazidime-avibactam and comparator
agents against isolates of P. aeruginosa with non-susceptibility to other antibiotics. This data is
crucial for understanding the potential for cross-resistance and for making informed decisions
in drug development and clinical practice.

Table 1: Susceptibility to Ceftazidime-Avibactam in P. aeruginosa Isolates Non-Susceptible to
Other B-Lactams
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% Susceptible to Ceftazidime-

Non-Susceptible to: .
Avibactam[1]

Ceftazidime 81.0%
Meropenem 86.2%
Piperacillin-Tazobactam 85.4%
All three of the above 71.2%

Table 2: Comparative Susceptibility of P. aeruginosa Isolates to Various Antimicrobials

Antimicrobial

MICso (mglL) MICo0 (Mg/L) % Susceptibility
Agent
Ceftazidime-

) 2/8 8/8 96.9%

Avibactam
Ceftolozane-

0.5/2 2/2 97.5%
Tazobactam
Piperacillin-

4/128 128/128 77.5%
Tazobactam
Meropenem 0.5/16 16/16 76.0%

Data from the 2017 INFORM Program in the United States, based on broth microdilution
testing of 1,909 P. aeruginosa isolates.

Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-resistance studies.

Adaptive Laboratory Evolution for Induction of
Resistance

This protocol is used to generate antibiotic-resistant mutants in a controlled laboratory setting,
allowing for the study of evolutionary pathways to resistance.
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Objective: To select for and isolate bacterial strains with increased resistance to a specific
antibiotic, such as ceftazidime-avibactam.

Materials:

» Bacterial strain of interest (e.g., P. aeruginosa PAO1)

o Cation-adjusted Mueller-Hinton broth (CAMHB)

» Antibiotic stock solution (e.g., ceftazidime-avibactam)

e 96-well microtiter plates

e Spectrophotometer (for measuring optical density at 600 nm, ODeoo)
e Shaking incubator

Procedure:

e Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of
the antibiotic for the ancestral bacterial strain using the broth microdilution method described
below.

o Preparation of Antibiotic Gradient: In a 96-well plate, prepare a two-fold serial dilution of the
antibiotic in CAMHB to create a concentration gradient that spans from sub-inhibitory to
supra-inhibitory concentrations based on the initial MIC.

 Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x
10° CFU/mL). Include a growth control well with no antibiotic and a sterility control well with
no bacteria.

¢ Incubation: Incubate the plate at 37°C with shaking (180—200 rpm) for 18-24 hours.

o Selection and Passage: After incubation, identify the well with the highest antibiotic
concentration that shows visible bacterial growth (turbidity). Use a small volume from this
well to inoculate a fresh antibiotic gradient plate for the next passage.
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« lterative Process: Repeat the incubation and passaging steps daily. This process of gradually
increasing the antibiotic concentration selects for mutants with progressively higher levels of
resistance.[2][3]

« |solation of Resistant Mutants: After a predetermined number of passages or when a
significant increase in MIC is observed, streak a sample from the highest-concentration well
with growth onto an agar plate to obtain single colonies.

o Characterization: Characterize the resulting resistant isolates by determining their new MIC,
performing whole-genome sequencing to identify mutations, and conducting further
phenotypic assays.

Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination

This is the gold-standard method for determining the lowest concentration of an antimicrobial
agent that prevents the visible growth of a bacterium. This protocol is based on the guidelines
from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Objective: To quantify the in vitro susceptibility of a bacterial strain to a panel of antibiotics.

Materials:

Bacterial isolate for testing

Cation-adjusted Mueller-Hinton broth (CAMHB)

Sterile 96-well microtiter plates with U-shaped bottoms

Standardized antibiotic solutions

Inoculum preparation materials (e.g., sterile saline, McFarland standards)

Microplate reader or a light box for manual reading

Procedure:

e Inoculum Preparation:
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o Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.

o Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard
(equivalent to approximately 1-2 x 108 CFU/mL).

o Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum
concentration of approximately 5 x 105> CFU/mL in each well of the microtiter plate.

Plate Preparation:

o Use commercially prepared or in-house prepared 96-well plates containing two-fold serial
dilutions of each antibiotic in CAMHB. Each well should contain 100 uL of the antibiotic
solution.

o Include a growth control well (100 uL of CAMHB without antibiotic) and a sterility control
well (100 pL of uninoculated CAMHB).

Inoculation:

o Add 10 pL of the standardized bacterial inoculum to each well (except the sterility control),
bringing the final volume to 110 pL.

Incubation:
o Incubate the plates in ambient air at 35 + 2°C for 16-20 hours.
Reading the Results:

o The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no
turbidity or pellet at the bottom of the well). This can be determined by visual inspection
using a lightbox or by measuring the optical density with a microplate reader.[6]

o The growth control well should show distinct turbidity, and the sterility control well should
remain clear.

Interpretation:
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o Compare the MIC value to the clinical breakpoints established by organizations like CLSI
or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Signaling Pathways and Resistance Mechanisms

Resistance to ceftazidime-avibactam in P. aeruginosa is often multifactorial, with two key
mechanisms being the upregulation of the chromosomal AmpC [-lactamase and the
overexpression of the MexAB-OprM efflux pump.

AmpC pB-Lactamase Upregulation

Mutations in genes that regulate the expression of the ampC gene can lead to its
overexpression, resulting in increased hydrolysis of ceftazidime. While avibactam is an inhibitor
of AmpC, high levels of the enzyme can overcome this inhibition.
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Caption: Simplified signaling pathway for AmpC regulation in P. aeruginosa.

MexAB-OprM Efflux Pump Overexpression

The MexAB-OprM efflux pump can actively transport various antibiotics, including ceftazidime,
out of the bacterial cell. Mutations in the regulatory genes mexR, nalC, and nalD can lead to
the overexpression of this pump.
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Caption: Regulatory control of the MexAB-OprM efflux pump operon.

Experimental Workflow for Cross-Resistance Analysis

The following diagram illustrates a typical workflow for investigating cross-resistance in a
laboratory setting.
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Caption: Workflow for experimental analysis of antibiotic cross-resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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